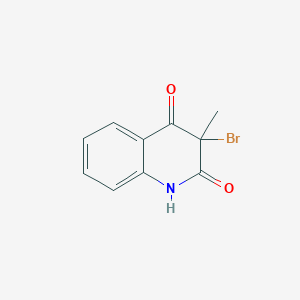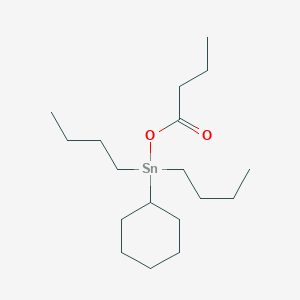
(Butanoyloxy)(dibutyl)cyclohexylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butanoyloxy)(dibutyl)cyclohexylstannane is an organotin compound characterized by the presence of a cyclohexyl group bonded to a tin atom, which is further substituted with butanoyloxy and dibutyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Butanoyloxy)(dibutyl)cyclohexylstannane typically involves the reaction of cyclohexyltin trichloride with butanoyl chloride and dibutylmagnesium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin compound. The general reaction scheme is as follows:
Cyclohexyltin trichloride+Butanoyl chloride+Dibutylmagnesium→this compound+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of tin oxides and other oxidized derivatives.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The butanoyloxy and dibutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Tin oxides and other oxidized organotin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
(Butanoyloxy)(dibutyl)cyclohexylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Butanoyloxy)(dibutyl)cyclohexylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(Butanoyloxy)(dibutyl)tin: Similar structure but lacks the cyclohexyl group.
(Butanoyloxy)(dibutyl)phenylstannane: Similar structure but contains a phenyl group instead of a cyclohexyl group.
(Butanoyloxy)(dibutyl)methylstannane: Similar structure but contains a methyl group instead of a cyclohexyl group.
Uniqueness: (Butanoyloxy)(dibutyl)cyclohexylstannane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
142088-13-9 |
|---|---|
Molecular Formula |
C18H36O2Sn |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
[dibutyl(cyclohexyl)stannyl] butanoate |
InChI |
InChI=1S/C6H11.C4H8O2.2C4H9.Sn/c1-2-4-6-5-3-1;1-2-3-4(5)6;2*1-3-4-2;/h1H,2-6H2;2-3H2,1H3,(H,5,6);2*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
PLVRKRXUIROUOI-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(C1CCCCC1)OC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


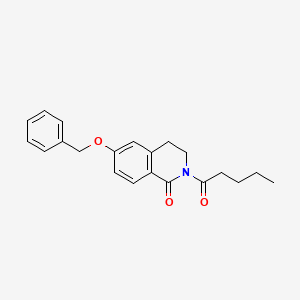

![4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline](/img/structure/B12548437.png)
![Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-](/img/structure/B12548444.png)
![(4xi)-6,7-Di-O-benzyl-1-O-[(benzyloxy){(2R)-3-hydroxy-2-[(4-methoxyphenyl)methoxy]propoxy}phosphoryl]-3,5-dideoxy-2-O-[(4-methoxyphenyl)methyl]-4-C-phenyl-4-O-phosphonato-D-erythro-heptitol](/img/structure/B12548461.png)

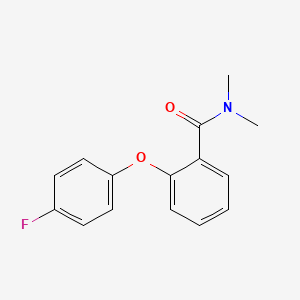
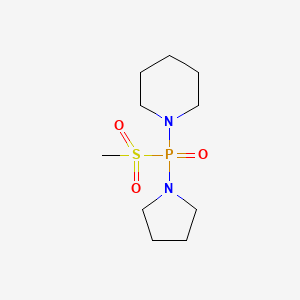

![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane](/img/structure/B12548489.png)
![4-[Hexyl(methyl)amino]-2-nitrobenzonitrile](/img/structure/B12548491.png)
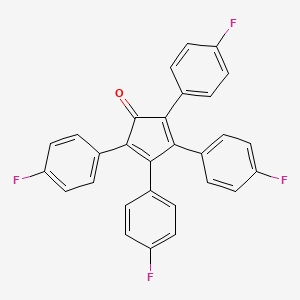
![5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane](/img/structure/B12548523.png)
